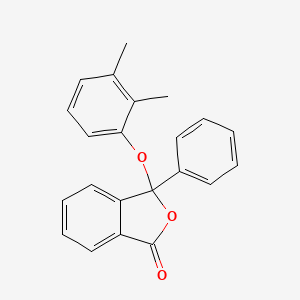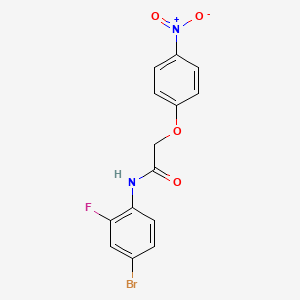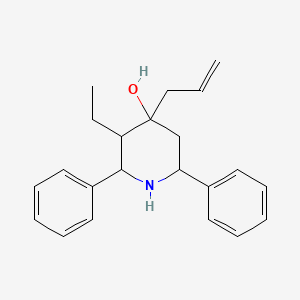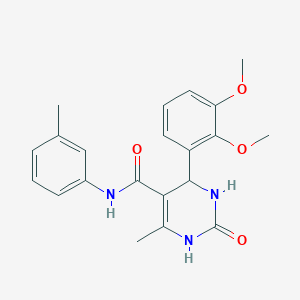
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one, also known as DMBF, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of benzofuran derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has also been reported to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. Additionally, 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been shown to decrease the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix.
Advantages and Limitations for Lab Experiments
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activity. However, 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has some limitations as well. It is relatively insoluble in water, which can make it difficult to use in some assays. Additionally, 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for the study of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to understand the mechanism of action of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one and its potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been reported using several methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Pd-catalyzed C-H activation. The Suzuki-Miyaura coupling reaction involves the reaction of 3-bromo-2,3-dimethylphenol and phenylboronic acid in the presence of a palladium catalyst to yield 3-(2,3-dimethylphenoxy)phenylboronic acid. This intermediate is then subjected to a second Suzuki-Miyaura coupling reaction with 2-bromo-3-phenylbenzoic acid to yield 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one.
Scientific Research Applications
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-15-9-8-14-20(16(15)2)24-22(17-10-4-3-5-11-17)19-13-7-6-12-18(19)21(23)25-22/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYDGVHSERPTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960949.png)


![3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4960982.png)

![4'-(3,4-dimethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4960991.png)
![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4960999.png)
![4-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4961005.png)
![1-(3,4-dichlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4961011.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4961018.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-hydroxy-2,2-dimethylpropyl)-5-methoxybenzamide](/img/structure/B4961025.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)